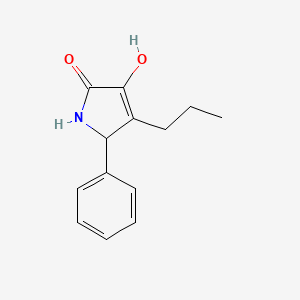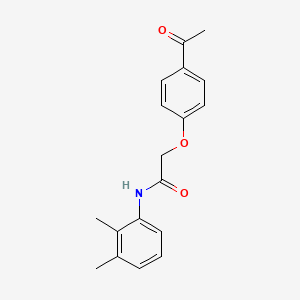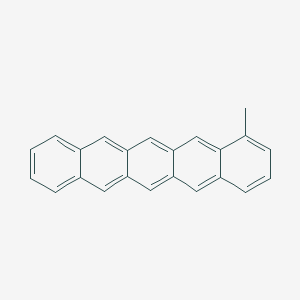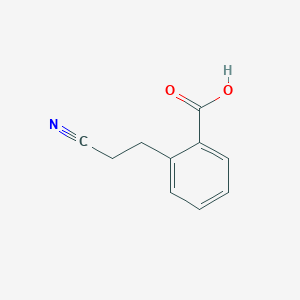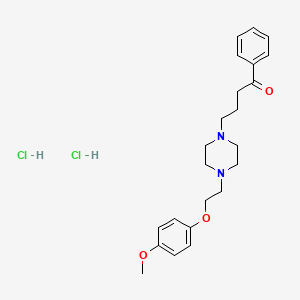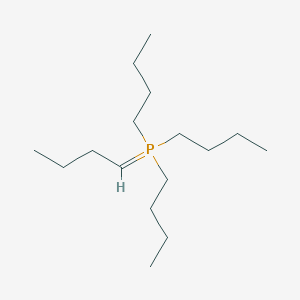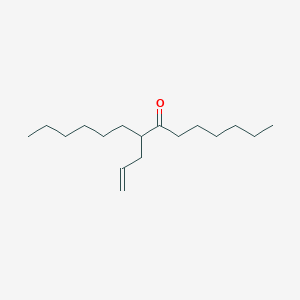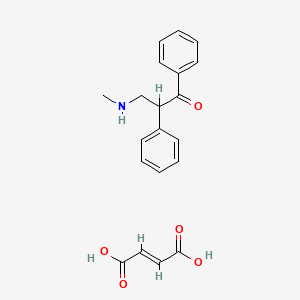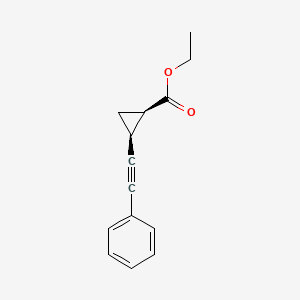plumbane CAS No. 38186-05-9](/img/structure/B14659800.png)
[(4-Fluorophenyl)sulfanyl](triphenyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)sulfanylplumbane is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)sulfanylplumbane typically involves the reaction of triphenylplumbane with 4-fluorothiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for (4-Fluorophenyl)sulfanylplumbane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(4-Fluorophenyl)sulfanylplumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine, chlorine, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
(4-Fluorophenyl)sulfanylplumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
作用機序
The mechanism of action of (4-Fluorophenyl)sulfanylplumbane involves its interaction with molecular targets through its lead and phenyl groups. The lead atom can form coordination complexes with various ligands, while the phenyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
(4-Fluorophenyl)sulfanylplumbane can be compared with other similar organolead compounds, such as:
- (4-chlorophenyl)sulfanyl-triphenylplumbane
- (4-nitrophenyl)sulfanyl-triphenylplumbane
- (4-ethenylphenyl)-triphenylplumbane
These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can significantly impact their chemical properties and reactivity. (4-Fluorophenyl)sulfanylplumbane is unique due to the presence of the fluorine atom, which can influence its electronic properties and interactions .
特性
CAS番号 |
38186-05-9 |
|---|---|
分子式 |
C24H19FPbS |
分子量 |
566 g/mol |
IUPAC名 |
(4-fluorophenyl)sulfanyl-triphenylplumbane |
InChI |
InChI=1S/C6H5FS.3C6H5.Pb/c7-5-1-3-6(8)4-2-5;3*1-2-4-6-5-3-1;/h1-4,8H;3*1-5H;/q;;;;+1/p-1 |
InChIキー |
ZGJIDYMCEXKRNS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


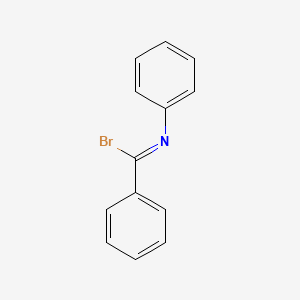
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
